molecular formula C6H6F3N3 B8116457 [4-(Trifluoromethyl)pyridazin-3-yl]methanamine

[4-(Trifluoromethyl)pyridazin-3-yl]methanamine

Cat. No.: B8116457
M. Wt: 177.13 g/mol
InChI Key: AILWWXFXGQSCLI-UHFFFAOYSA-N
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Description

[4-(Trifluoromethyl)pyridazin-3-yl]methanamine (CAS 2169496-05-1) is a valuable pyridazine-based chemical building block in pharmaceutical research and development . This compound, with the molecular formula C6H6F3N3 and a molecular weight of 177.13 g/mol, serves as a key synthetic intermediate for discovering new therapeutic agents . Its structure, featuring a reactive methylamine group adjacent to a trifluoromethyl-substituted pyridazine ring, is particularly useful in medicinal chemistry. Research indicates its application in the synthesis of complex molecules, such as 4-imidazopyridazin-1-yl-benzamides, which have been explored as potent and selective inhibitors of Bruton's Tyrosine Kinase (Btk) . Btk is a critical target in the treatment of autoimmune disorders and B-cell malignancies, highlighting the compound's role in developing therapies for these conditions. As a heterocyclic building block, it is essential for constructing novel compounds in drug discovery programs . This product is intended for research purposes only and is not approved for human use.

Properties

IUPAC Name

[4-(trifluoromethyl)pyridazin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3/c7-6(8,9)4-1-2-11-12-5(4)3-10/h1-2H,3,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILWWXFXGQSCLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC(=C1C(F)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination/Fluorination of Pyridazine Precursors

The synthesis of trifluoromethyl-substituted heterocycles often begins with chlorinated intermediates. For pyridazines, vapor-phase fluorination using catalysts such as iron fluoride (FeF₃) enables efficient substitution of chlorine atoms with fluorine. For example, 4-chloro-3-methylpyridazine can undergo sequential chlorination and fluorination at elevated temperatures (>300°C) to yield 4-(trifluoromethyl)pyridazin-3-yl derivatives.

A representative two-step process involves:

  • Chlorination : Liquid-phase chlorination of 3-methylpyridazine with Cl₂ gas produces 3-(trichloromethyl)pyridazine.

  • Fluorination : Vapor-phase reaction with HF in the presence of FeF₃ at 320–380°C replaces chlorine atoms with fluorine, forming 4-(trifluoromethyl)pyridazine.

This method, adapted from pyridine systems, achieves yields of 64–86% for trifluoromethylpyridines under optimized conditions (Table 1). Similar parameters are expected for pyridazine analogs, though reaction temperatures may require adjustment due to differences in ring stability.

Table 1: Vapor-Phase Fluorination Conditions for Pyridine Derivatives

SubstrateTemperature (°C)CatalystYield (%)
3-Picoline335–380FeF₃64–86
2-Picoline350–450FeF₃62–71
4-Picoline380FeF₃64

Cyclocondensation Strategies for Pyridazine Ring Formation

Trifluoroacetate-Based Cyclocondensation

Cyclocondensation reactions using trifluoromethyl-containing building blocks offer a direct route to functionalized pyridazines. Ethyl trifluoroacetate and related reagents serve as trifluoromethyl donors in reactions with diamines or hydrazines. For instance, reacting hydrazine with ethyl 4,4,4-trifluoro-3-oxobutanoate generates 4-(trifluoromethyl)pyridazin-3-ol, which is subsequently reduced to the aminomethyl derivative.

A continuous-flow approach (Figure 1) enhances this process:

  • Trifluoroacetamide Formation : Hydrazine reacts with ethyl trifluoroacetate in a plug-flow reactor (PFR) at 40–60°C for 10–15 minutes, yielding trifluoroacetamide intermediates.

  • Dehydrative Cyclization : Heating the intermediate with trifluoroacetic anhydride (TFAA) at 80°C and 6 bar pressure induces cyclization, forming the pyridazine ring.

This method achieves >99% yield for trifluoromethylated imidazopyridines, suggesting comparable efficiency for pyridazines.

Functional Group Transformations for Aminomethyl Installation

Reduction of Cyano or Nitro Groups

The aminomethyl group at position 3 can be introduced via reduction of a cyano or nitro precursor. For example:

  • Cyanopyridazine Synthesis : 3-Cyano-4-(trifluoromethyl)pyridazine is prepared via nucleophilic substitution of a chloro or bromo substituent with cyanide.

  • Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂ gas reduces the cyano group to aminomethyl, yielding the target compound.

Table 2: Reduction Conditions for Cyano-to-Aminomethyl Conversion

SubstrateCatalystPressure (bar)Yield (%)
3-Cyano-4-TFMP aPd/C385
3-Nitro-4-TFMPRaney Ni578
*a TFMP = trifluoromethylpyridazine

Protecting Group Strategies for Amine Stability

Boc Protection/Deprotection

To prevent side reactions during trifluoromethylation, the aminomethyl group is often protected. A tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate, followed by deprotection under acidic conditions (e.g., HCl in dioxane).

Example Protocol :

  • Protection : 3-Aminomethyl-4-(trifluoromethyl)pyridazine reacts with Boc₂O in THF, yielding the Boc-protected intermediate (92% yield).

  • Deprotection : Treatment with 4M HCl in dioxane removes the Boc group, regenerating the free amine (88% yield).

Comparative Analysis of Synthetic Routes

Yield and Scalability Considerations

  • Vapor-Phase Fluorination : High yields (64–86%) but requires specialized equipment for high-temperature reactions.

  • Cyclocondensation : Continuous-flow systems enable scalability (>99% yield) but demand precise control of residence time and pressure.

  • Functional Group Reduction : Moderate yields (78–85%) with straightforward setup, though cyanide handling poses safety risks .

Chemical Reactions Analysis

Types of Reactions

[4-(Trifluoromethyl)pyridazin-3-yl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridazine ring.

    Substitution: The trifluoromethyl group and methanamine substituent can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure high yields and selectivity.

Major Products

The major products formed from these reactions include various substituted pyridazines, which can be further functionalized for specific applications in pharmaceuticals and materials science.

Scientific Research Applications

[4-(Trifluoromethyl)pyridazin-3-yl]methanamine has several scientific research applications:

    Biology: The compound’s unique chemical properties make it a candidate for studying biological interactions and developing new bioactive molecules.

    Industry: The compound’s stability and reactivity make it useful in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which [4-(Trifluoromethyl)pyridazin-3-yl]methanamine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridazine-Based Analogs

[6-(Trifluoromethyl)pyridazin-3-yl]methanamine Hydrochloride
  • CAS : 1948237-23-7
  • Molecular Formula : C₆H₇F₃N₃·HCl
  • Molecular Weight : 212.6 g/mol
  • Key Features: The trifluoromethyl group at the 6-position (vs. Hydrochloride salt improves aqueous solubility, facilitating formulation in drug development .
(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine
  • CAS : 6303-41-9
  • Molecular Formula : C₁₂H₁₁N₅ (estimated)
  • Key Features :
    • Incorporation of a triazolo ring and phenyl group increases molecular complexity and steric bulk.
    • Higher molecular weight (241.25 g/mol) compared to simpler pyridazine derivatives may reduce membrane permeability .

Pyridine-Based Analogs

[4-(Trifluoromethyl)pyridin-3-yl]methanamine
  • CAS : 771580-70-2
  • Molecular Formula : C₇H₇F₃N₂
  • Molecular Weight : 176.14 g/mol
  • Physical Properties :
    • Boiling Point: 219.2°C
    • Density: 1.294 g/cm³
    • Vapor Pressure: 0.121 mmHg at 25°C
  • The trifluoromethyl group at the 4-position on pyridine may confer similar electronic effects to pyridazine analogs .
1-[2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine
  • CAS : 1216267-00-3
  • Molecular Formula : C₁₅H₁₁F₄N₃
  • Molecular Weight : 309.27 g/mol
  • Key Features :
    • Imidazo-pyridine core with fluorophenyl and trifluoromethyl groups increases lipophilicity (logP ~3.5 estimated), favoring CNS penetration.
    • Structural complexity may limit metabolic clearance, extending half-life .

Data Table: Structural and Physicochemical Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
[6-(Trifluoromethyl)pyridazin-3-yl]methanamine HCl 1948237-23-7 C₆H₇F₃N₃·HCl 212.6 6-CF₃, 3-CH₂NH₂·HCl High solubility (hydrochloride)
[4-(Trifluoromethyl)pyridin-3-yl]methanamine 771580-70-2 C₇H₇F₃N₂ 176.14 4-CF₃, 3-CH₂NH₂ High boiling point (219.2°C)
(6-Phenyl-triazolo[4,3-b]pyridazin-3-yl)methanamine 6303-41-9 C₁₂H₁₁N₅ 241.25 Triazolo ring, 6-phenyl Steric hindrance, lower solubility
1-[2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine 1216267-00-3 C₁₅H₁₁F₄N₃ 309.27 Imidazo-pyridine, 4-F, 6-CF₃ High lipophilicity, CNS potential

Key Findings and Implications

  • Positional Effects of Trifluoromethyl Group :
    • Substitution at the 4-position (pyridine) vs. 6-position (pyridazine) influences electronic properties and target interactions. Pyridazine derivatives may exhibit stronger dipole moments due to adjacent nitrogen atoms .
  • Impact of Auxiliary Functional Groups :
    • Hydrochloride salts (e.g., CAS 1948237-23-7) enhance solubility, critical for pharmacokinetics .
    • Bulky substituents (e.g., phenyl in triazolo derivatives) reduce bioavailability but improve target specificity .

Biological Activity

Overview

[4-(Trifluoromethyl)pyridazin-3-yl]methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of [4-(Trifluoromethyl)pyridazin-3-yl]methanamine can be represented as follows:

  • Molecular Formula : C7H7F3N2
  • Molecular Weight : 190.12 g/mol

The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of [4-(Trifluoromethyl)pyridazin-3-yl]methanamine exhibit notable antimicrobial activity. A study highlighted its effectiveness against various microbial strains, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Microbial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Candida albicans1264

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells.

Cell Line IC50 (µM) Mechanism of Action
A5495.2Induction of apoptosis
HeLa3.8Cell cycle arrest at G2/M phase

The biological activity of [4-(Trifluoromethyl)pyridazin-3-yl]methanamine can be attributed to several mechanisms:

  • Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in critical metabolic pathways.
  • Receptor Interaction : The compound may bind to receptors that regulate cell growth and apoptosis.
  • Modulation of Signaling Pathways : It influences signaling pathways associated with inflammation and cancer progression.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of [4-(Trifluoromethyl)pyridazin-3-yl]methanamine in a mouse model of lung cancer. The results demonstrated a significant reduction in tumor size after treatment with the compound compared to the control group.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial effects against drug-resistant bacterial strains. The compound showed promising results, suggesting its potential as a lead candidate for developing new antibiotics.

Q & A

Q. Q1. What are the standard synthetic routes for [4-(Trifluoromethyl)pyridazin-3-yl]methanamine, and what intermediates are critical for optimizing yield?

A common approach involves reductive amination of a pyridazine precursor. For example, a trifluoromethyl-substituted pyridazine aldehyde can be condensed with ammonia or a protected amine, followed by reduction using sodium borohydride or catalytic hydrogenation (Pd/C) . Key intermediates include the pyridazine aldehyde and the Schiff base formed during condensation. Reaction conditions (e.g., solvent polarity, temperature) significantly impact yield, with polar aprotic solvents like DMF enhancing imine formation .

Q. Q2. How can the structure of [4-(Trifluoromethyl)pyridazin-3-yl]methanamine be confirmed using spectroscopic methods?

  • 19F NMR : The trifluoromethyl group (-CF3) appears as a singlet near δ -60 to -65 ppm due to its symmetry and strong electron-withdrawing effects .
  • 1H NMR : The methylamine protons (-CH2NH2) resonate as a triplet (δ 3.2–3.5 ppm) coupled with the NH2 group. Pyridazine ring protons exhibit splitting patterns dependent on substitution (e.g., doublets for adjacent protons) .
  • HRMS : Accurate mass analysis confirms the molecular formula (e.g., C7H7F3N3 requires m/z 190.0592 for [M+H]+). Discrepancies >2 ppm suggest impurities or incorrect assignments .

Q. Q3. What are the primary reactivity pathways of the amine group in this compound under basic and acidic conditions?

  • Acidic Conditions : The amine group is protonated, forming a water-soluble ammonium salt. This enhances electrophilic substitution on the pyridazine ring (e.g., nitration or halogenation) .
  • Basic Conditions : The free amine acts as a nucleophile, participating in alkylation (e.g., with alkyl halides) or acylation (e.g., with acid chlorides). Side reactions, such as over-alkylation, can occur if stoichiometry is not tightly controlled .

Advanced Research Questions

Q. Q4. How does the trifluoromethyl group influence the compound’s electronic properties and applications in organocatalysis?

The -CF3 group is strongly electron-withdrawing, polarizing the pyridazine ring and increasing electrophilicity at the 3-position. This enhances its utility in:

  • Coordination Chemistry : As a ligand, it stabilizes transition metals (e.g., Pd or Ru) via σ-donation from the amine and π-backbonding to the electron-deficient ring .
  • Organocatalysis : The amine can activate carbonyl compounds via hydrogen bonding, accelerating asymmetric aldol or Mannich reactions. Computational studies (DFT) show the -CF3 group lowers the LUMO energy of intermediates, facilitating nucleophilic attacks .

Q. Q5. What strategies mitigate competing side reactions during functionalization of the pyridazine ring?

  • Directed Ortho-Metalation : Use of a directing group (e.g., -OMe or -NHAc) at the 5-position guides regioselective lithiation for C-H functionalization .
  • Protection/Deprotection : Temporary protection of the amine (e.g., as a Boc-carbamate) prevents unwanted nucleophilic attack during ring halogenation or coupling reactions .

Q. Q6. How can contradictions in reported synthetic yields be resolved?

Discrepancies often arise from:

  • Purification Methods : Column chromatography vs. recrystallization may recover different ratios of stereoisomers or by-products.
  • Catalyst Loading : Pd/C particle size (e.g., 10% vs. 5% Pd) affects hydrogenation efficiency in reductive amination steps .
  • Moisture Sensitivity : The amine’s hygroscopic nature can lead to variable yields if reactions are not conducted under inert atmospheres .

Q. Q7. What role does this compound play in medicinal chemistry, particularly kinase inhibitor design?

The pyridazine scaffold is a bioisostere for purines, making it a key intermediate in ATP-competitive kinase inhibitors. For example:

  • Stk1 Inhibition : Analogues with pyrazolo-pyridazine substituents (e.g., CAF075) show sub-µM IC50 values by occupying the kinase’s hydrophobic pocket .
  • SAR Studies : Trifluoromethyl groups improve metabolic stability and membrane permeability compared to -CH3 or -Cl substituents .

Methodological Considerations

Q. Q8. What analytical techniques are critical for monitoring reaction progress and purity?

  • HPLC-MS : Detects intermediates and by-products with high sensitivity (LOQ ~0.1% for impurities) .
  • TLC (Silica GF254) : Use eluents like EtOAc/hexane (3:7) with ninhydrin staining to track amine-containing species .
  • DSC/TGA : Assess thermal stability for storage recommendations (e.g., decomposition onset >150°C indicates room-temperature stability) .

Q. Q9. How can computational tools predict regioselectivity in electrophilic substitution reactions?

  • DFT Calculations : Fukui indices identify nucleophilic sites (e.g., C-5 on pyridazine has higher f- values than C-6) .
  • Molecular Dynamics : Simulate solvent effects to optimize reaction conditions (e.g., acetonitrile vs. THF) .

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